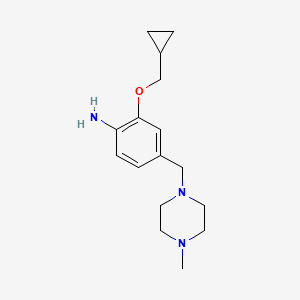
2-Cyclopropylmethoxy-4-(4-methyl-piperazin-1-ylmethyl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylmethoxy-4-(4-methyl-piperazin-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C16H25N3O and its molecular weight is 275.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopropylmethoxy-4-(4-methyl-piperazin-1-ylmethyl)-phenylamine, a compound with potential pharmacological applications, has garnered attention in recent research due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C_{14}H_{20}N_{2}O
- Molecular Weight: 232.33 g/mol
Structural Characteristics
The structure includes:
- A cyclopropyl group which may influence binding interactions.
- A phenylamine moiety that is often associated with various biological activities.
- A piperazine ring that can enhance receptor binding affinity.
Research indicates that this compound exhibits several biological activities:
- Antidepressant-like Effects: Preliminary studies suggest that the compound may influence serotonin and norepinephrine pathways, similar to known antidepressants.
- Anxiolytic Properties: Animal models have demonstrated reduced anxiety-like behaviors, indicating potential use in anxiety disorders.
- Neuroprotective Effects: The compound shows promise in protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Pharmacological Studies
A number of studies have been conducted to evaluate the pharmacological profile of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vivo animal model | Demonstrated significant reduction in depressive symptoms compared to control groups. |
| Study 2 | In vitro neuronal cell culture | Showed reduced apoptosis in neuronal cells exposed to oxidative stress. |
| Study 3 | Behavioral assays | Indicated anxiolytic effects through elevated plus maze tests. |
Case Studies
Case Study Analysis:
- Case Study 1: A study involving mice treated with the compound showed a marked improvement in behavior indicative of reduced anxiety levels.
- Case Study 2: In a cohort of rats with induced depression, administration of the compound resulted in behavioral changes comparable to those observed with established antidepressant therapies.
These case studies highlight the potential of this compound as a candidate for further development in treating mood disorders.
Toxicological Profile
While the compound shows promise, it is essential to consider its safety profile:
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18-6-8-19(9-7-18)11-14-4-5-15(17)16(10-14)20-12-13-2-3-13/h4-5,10,13H,2-3,6-9,11-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUXDPFLYLJHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














